1-(2-Bromo-5-iodophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-iodophenyl)piperazine is a versatile small molecule scaffold with the chemical formula C10H12BrIN2 and a molecular weight of 367.03 g/mol . It is primarily used in research settings and is not intended for human or veterinary use . The compound features a piperazine ring substituted with bromine and iodine atoms on the phenyl ring, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 1-(2-Bromo-5-iodophenyl)piperazine typically involves the reaction of 2-bromo-5-iodoaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(2-Bromo-5-iodophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-5-iodophenyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-iodophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine and iodine atoms on the phenyl ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-Bromo-5-iodophenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloro-5-iodophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-iodophenyl)piperazine: Similar structure but with different substitution positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
1-(2-bromo-5-iodophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNNXNIYLKHHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.